molecular formula C24H26N2O2 B11350991 N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Cat. No.: B11350991
M. Wt: 374.5 g/mol
InChI Key: CHJYPQODRFPXHQ-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its unique molecular structure, which includes a pyridine ring, a phenoxy group, and an acetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H26N2O2/c1-18(2)21-11-13-22(14-12-21)28-17-24(27)26(23-6-4-5-15-25-23)16-20-9-7-19(3)8-10-20/h4-15,18H,16-17H2,1-3H3

InChI Key

CHJYPQODRFPXHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzyl chloride with 2-(4-isopropylphenoxy)acetic acid in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with 2-aminopyridine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)acetamide: Similar in structure but lacks the phenoxy and pyridine groups.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide:

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

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